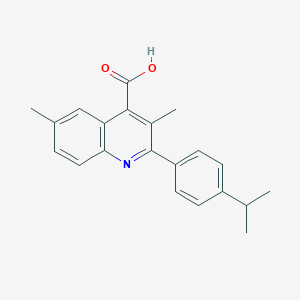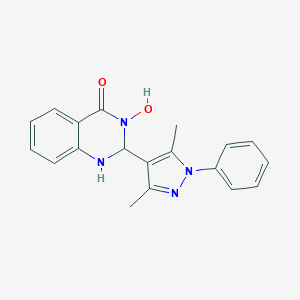
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinoline core, with an isopropylphenyl group at the 2-position and a carboxylic acid group at the 4-position. The 3 and 6 positions are substituted with methyl groups .Chemical Reactions Analysis
Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound could undergo would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include a high boiling point and low water solubility . The exact properties of this compound would depend on the specific substituents and their positions.Wissenschaftliche Forschungsanwendungen
Antioxidant and Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. These effects highlight the potential therapeutic roles of phenolic compounds in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a heterocyclic aromatic organic compound, and its derivatives demonstrate significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This underscores the importance of chemical compounds with complex structures, similar to the one , in developing novel pharmacotherapeutic applications (Danao et al., 2021).
Carboxylic Acid Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres reveals advancements in modifying carboxylic acid-containing drugs to improve their pharmacological profiles. This research area focuses on finding novel carboxylic acid substitutes that can overcome challenges like toxicity, reduced metabolic stability, and limited passive diffusion across biological membranes, which are pertinent considerations for the compound (Horgan & O’ Sullivan, 2021).
Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, illustrates the potential of carboxylic acids and their derivatives in drug synthesis. Its applications range from direct drug synthesis to the creation of derivatives for specific uses in medicine, highlighting the versatility and economic benefits of biomass-derived carboxylic acids in pharmaceutical development (Zhang et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,6-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)15-6-8-16(9-7-15)20-14(4)19(21(23)24)17-11-13(3)5-10-18(17)22-20/h5-12H,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXVZUANDYCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162685 |
Source


|
| Record name | 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438220-22-5 |
Source


|
| Record name | 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/structure/B454887.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
![Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454894.png)
![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)
![4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde](/img/structure/B454896.png)
![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B454904.png)
![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)

![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454908.png)
![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454910.png)